REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[C:9]2[S:13][C:12]([C:14]#[N:15])=[CH:11][C:10]=2[I:16])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O.C([SiH](CC)CC)C>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[S:13][C:12]([C:14]#[N:15])=[CH:11][C:10]=2[I:16])=[CH:4][CH:3]=1
|
Name
|
5-((4-chlorophenyl)(hydroxy)methyl)-4-iodothiophene-2-carbonitrile
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C1=C(C=C(S1)C#N)I)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was further stirred at rt until complete, and
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After degassed
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (hexane:CH2CL2=2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2=C(C=C(S2)C#N)I)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |